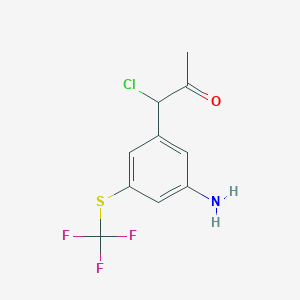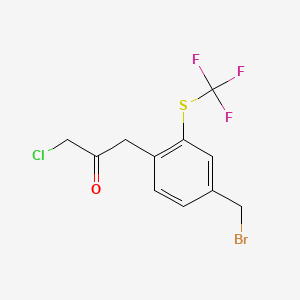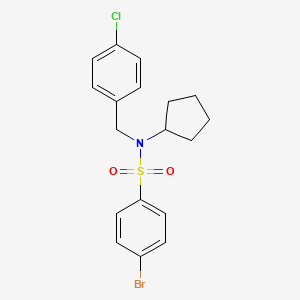
4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of bromine, chlorine, and cyclopentyl groups attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclopentylamine to form the final product. The reaction conditions often involve refluxing in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of sulfoxides or sulfides.
Aplicaciones Científicas De Investigación
4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N-(4-chlorobenzyl)benzenesulfonamide
- 4-bromo-N-(4-chlorobenzyl)-N-(2-methylcyclohexyl)benzenesulfonamide
- 4-bromo-N-(4-chlorobenzyl)aniline
Uniqueness
4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds .
Propiedades
Fórmula molecular |
C18H19BrClNO2S |
|---|---|
Peso molecular |
428.8 g/mol |
Nombre IUPAC |
4-bromo-N-[(4-chlorophenyl)methyl]-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C18H19BrClNO2S/c19-15-7-11-18(12-8-15)24(22,23)21(17-3-1-2-4-17)13-14-5-9-16(20)10-6-14/h5-12,17H,1-4,13H2 |
Clave InChI |
YEUVZRYEPKHVCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


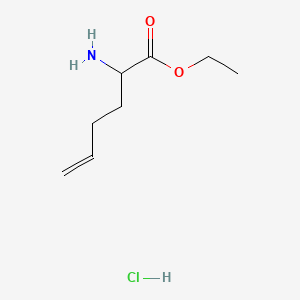
![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)
![Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride](/img/structure/B14045164.png)
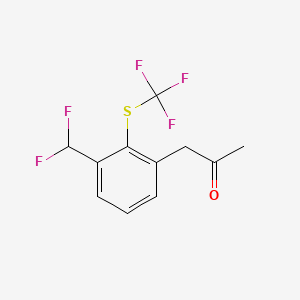
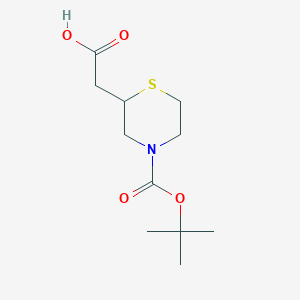
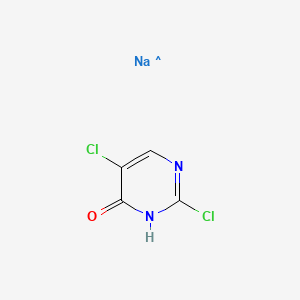
![7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)


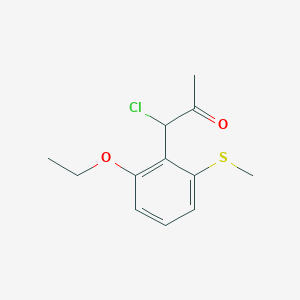
![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)

